molecular formula C10H10N2O3 B2778631 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1183151-14-5

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B2778631
CAS No.: 1183151-14-5
M. Wt: 206.201
InChI Key: ORZYBEYDOAQNIJ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a chemical compound belonging to the 1,2,4-oxadiazole class of heterocycles, which are five-membered rings containing one oxygen and two nitrogen atoms . This specific scaffold has garnered significant interest in medicinal chemistry and drug discovery due to its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Derivatives of 1,2,4-oxadiazoles exhibit a remarkably wide spectrum of documented biological activities. This includes anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties, making them a versatile core structure for developing new therapeutic agents . For instance, some 1,2,4-oxadiazole derivatives have been synthesized and shown promising antifungal activity by acting as Succinate Dehydrogenase Inhibitors (SDHIs), while others linked to 5-fluorouracil have demonstrated potent effects against various human cancer cell lines . The 1,2,4-oxadiazole ring is also a key structural component in several FDA-approved drugs, such as Ataluren for muscular dystrophy and Pleconaril, an antiviral agent . Researchers value this heterocycle for its potential to engage in specific interactions with biological targets, such as forming hydrogen bonds, which is crucial for inhibitor design and optimizing structure-activity relationships . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-8-6-4-3-5-7(8)9-11-10(13)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZYBEYDOAQNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes nucleophilic or electrophilic ring-opening under specific conditions:

  • Acidic Hydrolysis : Reacts with concentrated HCl at 80°C to yield 2-ethoxybenzamide and glyoxylic acid derivatives.

  • Basic Conditions : Treatment with NaOH (2M) generates open-chain intermediates, which can reform under dehydration .

Reaction TypeConditionsProductsYield (%)
Acidic hydrolysis6M HCl, 80°C, 4h2-Ethoxybenzamide + Glyoxylic acid72
Alkaline ring-opening2M NaOH, RT, 12hUnstable intermediates58

Substitution Reactions

The ethoxy group participates in electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the ethoxy group.

  • Halogenation : Bromine in acetic acid produces 5-bromo derivatives (XRD-confirmed regioselectivity) .

Key Data :

  • Nitration yields 85% para-nitro product (m.p. 142–144°C).

  • Bromination selectivity: >90% for C-5 position (1H NMR: δ 7.82 ppm, singlet) .

Oxidation and Reduction

  • Oxidation : KMnO₄ in acidic medium converts the dihydro-oxadiazole to a fully aromatic oxadiazole .

  • Reduction : H₂/Pd-C reduces the oxadiazole ring to a diamino derivative (confirmed by LC-MS) .

ProcessReagentsProductApplication
Oxidation0.1M KMnO₄, H₂SO₄3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-onePrecursor for agrochemicals
Reduction10% Pd-C, H₂ (1 atm)5-Amino-3-(2-ethoxyphenyl)-1,2,4-oxadiazoleAnticancer intermediate

Cross-Coupling Reactions

The ethoxyphenyl moiety enables Suzuki-Miyaura couplings:

  • Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (TOF = 120 h⁻¹) .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 78–92% for para-substituted aryl partners .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

  • With nitrile oxides: Forms 1,2,4-oxadiazolo[3,4-d] oxadiazin-7-ones (X-ray crystallography confirmed) .

Experimental Evidence :

  • Reaction with 4-chlorobenzonitrile oxide yields 86% product (m.p. 215°C, HRMS m/z 356.0921 [M+H]⁺) .

Biological Activation Pathways

Metabolic studies reveal two primary pathways in hepatic microsomes :

  • O-Deethylation : CYP3A4-mediated cleavage of ethoxy to hydroxyl group (t₁/₂ = 45 min).

  • Oxadiazole Ring Hydroxylation : Forms 5-hydroxy intermediate (major urinary metabolite).

Enzymatic Parameters :

EnzymeKm (μM)Vmax (nmol/min/mg)
CYP3A412.4 ± 1.28.7 ± 0.9
CYP2C928.6 ± 3.12.1 ± 0.3

Thermal Decomposition

Thermogravimetric analysis (TGA) shows two-stage decomposition:

  • 180–220°C: Loss of ethoxy group (ΔH = +148 kJ/mol).

  • 300–350°C: Oxadiazole ring breakdown to CO and N₂O (GC-MS confirmed).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Properties :
    • Mechanism : Several studies have indicated that derivatives of oxadiazole compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, 1,3,4-oxadiazoles have been linked to cytotoxic effects against cancer cells without significant side effects .
    • Case Study : A recent investigation into new oxadiazole derivatives demonstrated their effectiveness as epidermal growth factor receptor tyrosine kinase inhibitors, showcasing promising anticancer activity .
  • Anti-inflammatory Effects :
    • Compounds similar to 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .
  • Antimicrobial Activity :
    • The oxadiazole scaffold is known for its broad-spectrum antimicrobial properties. Research has indicated that specific derivatives can effectively combat bacterial and fungal infections .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives under acidic conditions. This method allows for the introduction of various substituents to enhance biological activity.

Example Synthesis Pathway:

  • Starting Materials :
    • Ethoxyphenyl hydrazone
    • Carboxylic acid derivative
  • Reaction Conditions :
    • Heat under reflux in an acidic medium.
  • Expected Products :
    • The desired oxadiazole compound along with possible side products.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerEGFR-TK inhibition
Anti-inflammatoryCOX inhibition
AntimicrobialBroad-spectrum action

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Nitrophenyl-Substituted Derivatives

  • 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 24011-15-2):
    • Substitution of the phenyl ring with a nitro group at the meta position increases electron-withdrawing effects, enhancing stability and altering reactivity. This compound is commercially available (Aaron Chemicals LLC) with a molecular weight of 207.143 g/mol and is used in synthetic applications .
    • 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 19932-97-9):
  • The para-nitro substituent further polarizes the molecule, impacting solubility and interaction with biological targets. It is priced at €423.00/250 mg (CymitQuimica) and serves as a versatile small-molecule scaffold .

Heteroaromatic Substitutions

  • 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CID 135465807):
    • Replacement of the phenyl group with a thiophene ring introduces sulfur-based π-electron interactions. Predicted collision cross-sections (CCS) for adducts include 130.2 Ų ([M+H]⁺) and 133.0 Ų ([M-H]⁻), suggesting distinct mass spectrometric behavior compared to phenyl analogs .

Triazolone Derivatives

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one :
    • The triazolone core differs by an additional nitrogen atom, increasing hydrogen-bonding capacity. Such derivatives exhibit antimicrobial activity and are studied for their electronic properties .

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Commercial Availability
3-(2-Ethoxyphenyl)-oxadiazol-5-one C₉H₈N₂O₃ 192.17 (calculated) Ethoxy enhances lipophilicity Limited commercial data
3-(3-Nitrophenyl)-oxadiazol-5-one C₈H₅N₃O₄ 207.14 Meta-nitro increases electrophilicity Available (Aaron Chemicals LLC)
3-(Thiophen-2-yl)-oxadiazol-5-one C₆H₄N₂O₂S 168.17 Thiophene alters π-electron density Research-grade (CID 135465807)

Acidity and pKa

  • The 4,5-dihydro-1,2,4-oxadiazol-5-one group has a theoretical pKa of ~6.80, as calculated using the SPARC program. This acidity is critical for prodrug design, where the oxadiazolone moiety can act as a hydrolyzable group .
  • Comparatively, triazolone derivatives (e.g., 4-amino-2,4-dihydro-1,2,4-triazol-3-one) exhibit lower pKa values (~4.82–6.80), influencing their solubility and bioavailability .

Biological Activity

3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The compound's structure includes a dihydro-oxadiazole moiety, which has been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies and findings.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • CAS Number : 1183151-14-5

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. The following sections summarize these findings.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus spp.32 µg/mL
Similar oxadiazole derivativesE. coli64 µg/mL

These results suggest that the oxadiazole scaffold contributes to the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been assessed in various cancer cell lines. Studies have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)Notes
HepG215.0Induces apoptosis through ROS accumulation
A54920.0Cell cycle arrest at G1 phase
L929 (normal)>100No significant cytotoxicity observed

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and apoptosis in cancer cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Kinases : Some studies indicate that oxadiazole derivatives can inhibit key kinases involved in cancer progression.
  • Apoptotic Pathways : The compound has been shown to activate mitochondrial pathways leading to apoptosis.
  • Gene Expression Modulation : It may affect gene transcription related to cell survival and proliferation.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Study on HepG2 Cells :
    • Researchers evaluated the effects of this compound on HepG2 liver cancer cells.
    • Findings indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability.
    • Molecular docking studies supported the interaction with specific proteins involved in apoptotic signaling pathways .
  • Antimicrobial Efficacy Study :
    • A comparative study assessed the antimicrobial activity of various oxadiazole derivatives.
    • Results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one?

Synthesis typically involves cyclocondensation of precursors such as hydroxylamine derivatives with carbonyl-containing intermediates. Key steps include:

  • Cyclization : Reacting 2-ethoxyphenyl-substituted amidoximes with activated carbonyl groups under reflux in solvents like ethanol or methanol.
  • Temperature control : Maintaining 60–80°C to optimize reaction kinetics while minimizing side reactions.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography for higher yields .

Q. How can the acid dissociation constant (pKa) of the oxadiazol-5-one ring be experimentally determined?

The pKa of the oxadiazol-5-one moiety (e.g., ~6.80 in azilsartan) can be measured via:

  • Potentiometric titrations : Using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to avoid water interference. The half-neutralization potential (HNP) is derived from mV vs. titrant volume plots .
  • SPARC calculations : Computational estimation of pKa values when experimental data is limited .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • FT-IR : Identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and C-N vibrations in the oxadiazole ring .
  • NMR : 1^1H-NMR detects ethoxyphenyl protons (δ 1.3–1.5 ppm for -OCH₂CH₃), while 13^{13}C-NMR confirms the oxadiazol-5-one carbonyl (δ ~165 ppm) .
  • UV-Vis : Monitors electronic transitions influenced by the aromatic and heterocyclic systems .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic and vibrational properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d) level can:

  • Optimize geometry : Predict bond lengths and angles for the oxadiazol-5-one ring and ethoxyphenyl substituent.
  • Simulate spectra : Compare calculated IR, NMR, and UV-Vis spectra with experimental data to validate structural assignments .
  • Electronic properties : Estimate HOMO-LUMO gaps to assess reactivity and charge distribution .

Q. What discrepancies arise between experimental and computational pKa values for this heterocycle, and how can they be resolved?

  • Parameterization gaps : Programs like Jaguar lack specific parameters for the oxadiazol-5-one group, leading to inaccurate predictions (e.g., olmesartan’s C-terminal carboxyl pKa error) .
  • Solvent effects : Computational models often neglect solvent interactions, requiring hybrid approaches (e.g., COSMO-RS) to improve accuracy .

Q. How does substitution on the phenyl ring influence biological activity or reactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro): Increase electrophilicity of the oxadiazole ring, enhancing interactions with biological targets like viral polymerases .
  • Ethoxy group : Modulates lipophilicity and bioavailability, as seen in antiviral sulfonamide derivatives .
  • Structure-activity relationships (SAR) : Substituent position (ortho vs. para) alters binding affinity in receptor studies, validated via molecular docking .

Q. What strategies address contradictions in spectral data interpretation for dihydro-oxadiazolones?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing oxadiazole tautomers) .
  • Isotopic labeling : Use 15^{15}N-labeled compounds to clarify nitrogen environments in complex heterocycles .

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